8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

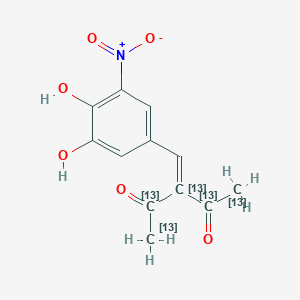

8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity (8-NGu-4,8-13C2-7-15N) is a modified form of guanine, a purine base component of DNA and RNA. 8-NGu-4,8-13C2-7-15N is a stable, non-toxic, and water-soluble compound with a wide range of applications in scientific research. It has been used in a variety of studies, ranging from protein engineering to drug development. 8-NGu-4,8-13C2-7-15N has a unique structure that allows it to interact with other molecules, making it an attractive target for drug development.

Aplicaciones Científicas De Investigación

8-NGu-4,8-13C2-7-15N has a wide range of applications in scientific research. It has been used in protein engineering, drug development, and as a tool to study the structure and function of proteins. 8-NGu-4,8-13C2-7-15N has also been used to study the effects of DNA damage caused by radiation or chemical agents.

Mecanismo De Acción

8-NGu-4,8-13C2-7-15N is a modified form of guanine, a purine base component of DNA and RNA. 8-NGu-4,8-13C2-7-15N has a unique structure that allows it to interact with other molecules. It can bind to DNA and RNA, as well as proteins and other molecules. 8-NGu-4,8-13C2-7-15N can also interact with enzymes, which can lead to changes in their activity.

Biochemical and Physiological Effects

8-NGu-4,8-13C2-7-15N has been studied for its potential to cause biochemical and physiological effects. Studies have shown that 8-NGu-4,8-13C2-7-15N can cause DNA damage, which can lead to mutations and other genetic abnormalities. It can also cause changes in the expression of genes, leading to changes in the activity of proteins. In addition, 8-NGu-4,8-13C2-7-15N has been shown to cause changes in the activity of enzymes, which can lead to changes in the metabolism of cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-NGu-4,8-13C2-7-15N has several advantages for lab experiments. It is stable, non-toxic, and water-soluble, making it easy to work with. In addition, 8-NGu-4,8-13C2-7-15N has a unique structure that allows it to interact with other molecules, making it an attractive target for drug development. However, 8-NGu-4,8-13C2-7-15N can also cause DNA damage, which can lead to mutations and other genetic abnormalities.

Direcciones Futuras

There are several potential future directions for 8-NGu-4,8-13C2-7-15N research. One potential direction is to further explore the biochemical and physiological effects of 8-NGu-4,8-13C2-7-15N, such as its ability to cause DNA damage and gene expression changes. Another potential direction is to explore the use of 8-NGu-4,8-13C2-7-15N in drug development. Finally, further research could be done to explore the potential of 8-NGu-4,8-13C2-7-15N in protein engineering and other biotechnological applications.

Métodos De Síntesis

8-NGu-4,8-13C2-7-15N is synthesized through a multi-step process. The first step involves the oxidation of guanine to form 8-NGu-4,8-13C2-7-15N. This is followed by a series of purification steps to remove contaminants and obtain the desired purity level. The final step is to add a stabilizer to the 8-NGu-4,8-13C2-7-15N solution.

Propiedades

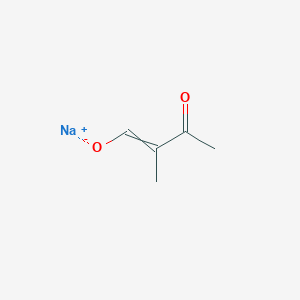

| { "Design of Synthesis Pathway": "The synthesis of 8-Nitroguanine-4,8-13C2-7-15N can be achieved through a multi-step process involving the introduction of isotopic labels and nitro groups onto guanine.", "Starting Materials": [ "Guanine", "13C-labeled formaldehyde", "15N-labeled ammonia", "Nitric acid", "Sodium nitrite", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride" ], "Reaction": [ "13C-formaldehyde is reacted with 15N-ammonia to form 13C2-15N-urea", "Guanine is reacted with nitric acid and sodium nitrite to form 8-nitroguanine", "8-nitroguanine is reacted with sodium bicarbonate to form the corresponding sodium salt", "The sodium salt is reacted with 13C2-15N-urea to introduce the isotopic labels", "The resulting compound is then acetylated using acetic anhydride and sodium hydroxide", "The final product is obtained after purification using methanol" ] } | |

Número CAS |

1215708-85-2 |

Nombre del producto |

8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity |

Fórmula molecular |

C₃¹³C₂H₄N₅¹⁵NO₃ |

Peso molecular |

199.1 |

Sinónimos |

2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; 2-Amino-1,7-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

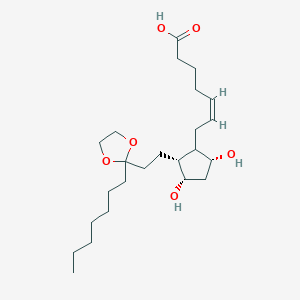

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)